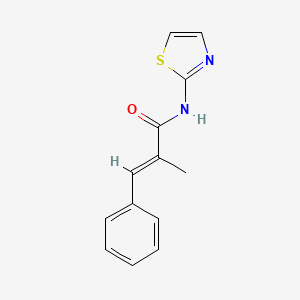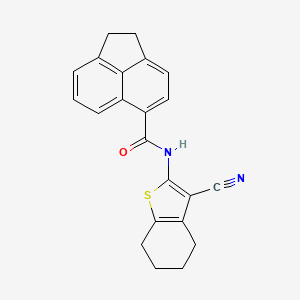![molecular formula C19H21ClN2O3 B4744576 N-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4744576.png)
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)pentanamide
説明
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)pentanamide, also known as CP-544326, is a potent and selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system and has been implicated in a range of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. CP-544326 has been the subject of extensive scientific research due to its potential as a therapeutic agent for various neurological disorders.
作用機序
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)pentanamide exerts its effects by selectively blocking the α7nAChR, which is involved in the regulation of various physiological processes in the central nervous system. The α7nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine. Activation of the receptor leads to the influx of calcium ions, which can trigger various downstream signaling pathways. By blocking the α7nAChR, this compound can modulate the activity of these signaling pathways and exert its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory cytokines in the brain, which can contribute to the development of neurodegenerative diseases. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to enhance the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of attention and executive function.
実験室実験の利点と制限
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)pentanamide has several advantages for use in laboratory experiments. It has high potency and selectivity for the α7nAChR, which allows for specific modulation of this receptor without affecting other receptors. This compound is also highly soluble in water, which makes it easy to prepare for use in experiments. However, this compound has some limitations for use in laboratory experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in long-term studies. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for scientific research on N-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)pentanamide. One potential direction is to further investigate its neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a cognitive enhancer in humans, particularly in individuals with cognitive deficits due to neurological disorders or aging. Additionally, further research is needed to investigate the long-term effects of this compound on the central nervous system and to identify any potential side effects or safety concerns.
科学的研究の応用
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)pentanamide has been extensively studied in scientific research due to its potential as a therapeutic agent for various neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has also been shown to improve cognitive function and memory in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-3-7-18(23)21-15-5-4-6-16(12-15)22-19(24)13-25-17-10-8-14(20)9-11-17/h4-6,8-12H,2-3,7,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHMKSHXYFNFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[4-(dimethylamino)benzylidene]-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4744495.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4744503.png)
![N-(4-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4744507.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4744530.png)
amine hydrochloride](/img/structure/B4744533.png)

![methyl 3-chloro-6-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4744543.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-fluorobenzoate](/img/structure/B4744561.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4744568.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4744582.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4744584.png)


